Allenyltributyltin(IV)

Overview

Description

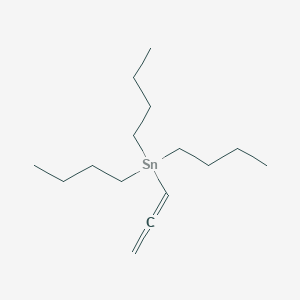

Allenyltributyltin(IV) is a chemical compound used in organic synthesis, particularly in the stereoselective introduction of propargyl groups into various substrates. The compound is characterized by the presence of an allenyl group attached to a tin(IV) atom, which is in turn bonded to three butyl groups. This reagent is particularly noted for its use in reactions involving glycals, which are carbohydrate derivatives that have been dehydrated to contain a double bond between two carbon atoms. The allenyltributyltin(IV) facilitates the addition of an unsubstituted propargyl group to these glycals through a Ferrier type reaction, which is a nucleophilic substitution reaction involving alcohols and unsaturated compounds .

Synthesis Analysis

The synthesis of allenyltributyltin(IV) is not directly described in the provided papers. However, the synthesis of related compounds, such as 1-allenyltriazenes, is mentioned. These compounds can be synthesized through base-induced isomerization of 1-alkynyltriazenes, which are accessible by reacting alkynyl Grignard reagents with lithium amides and nitrous oxide . Although the synthesis of allenyltributyltin(IV) itself is not detailed, the methods used for synthesizing similar allenyl compounds could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of allenyltributyltin(IV) plays a crucial role in its reactivity and the stereoselectivity of the reactions it is involved in. The allenyl group allows for the introduction of a propargyl group in a stereoselective manner, which is influenced by the conformational preference of the glycals and the steric control imposed by rigid bicyclic systems . The structure of allenyltributyltin(IV) is such that it can interact with substrates to facilitate the desired chemical transformations while maintaining control over the stereochemistry of the resulting product.

Chemical Reactions Analysis

Allenyltributyltin(IV) is primarily used in the stereoselective propargylation of glycals. The reaction proceeds via a Ferrier type reaction, which is a key method for the introduction of functional groups into carbohydrate substrates. The stereoselectivity of this reaction is significant, as it allows for the precise control over the configuration of the newly formed chiral centers, which is essential in the synthesis of complex molecules, particularly those of biological relevance . Additionally, the reactivity of related compounds, such as 1-allenyltriazenes, indicates that allenyl groups can participate in various rearrangements and transformations, such as the rearrangement into N-aminopyrazoles in the presence of ZnCl2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of allenyltributyltin(IV) are not explicitly detailed in the provided papers. However, it can be inferred that the compound is likely to be sensitive to temperature and storage conditions, similar to 1-allenyltriazenes, which are described as thermally labile but stable at lower temperatures . The reactivity of allenyltributyltin(IV) with glycals suggests that it is a potent nucleophile and can engage in reactions that form carbon-carbon bonds with high stereocontrol. The presence of the tin atom likely imparts unique reactivity patterns that are distinct from other organometallic reagents.

Scientific Research Applications

Synthesis and Chemical Reactions

Allenyltributyltin(IV) has been utilized in various stereoselective synthesis processes. For instance, it has been used in the stereoselective propargylation of glycals via a Ferrier type reaction. This process results in the introduction of an unsubstituted propargyl group to various glycals, with the stereoselectivity being influenced by the conformational preference of glycals and the steric control of rigid bicyclic systems (Drew, Wall, & Kim, 2012). Additionally, allenyltributyltin(IV) has been employed in palladium-catalyzed dearomatization reactions for the synthesis of propargylic and allenic carbocycles, providing a new and efficient method for the creation of these compounds (Peng et al., 2010).

Interaction with Microorganisms

The interaction of organotin compounds, including allenyltributyltin(IV), with microorganisms is crucial in understanding the environmental impact of these substances. Studies have shown that different organotins, such as tributyltin (TBT) and Sn(IV), interact with yeast cells like Candida maltosa through varying mechanisms, highlighting the differences in uptake and toxicity between these compounds (White & Tobin, 2004).

Cytotoxicity and Antimicrobial Activities

Organotin(IV) compounds have demonstrated significant cytotoxicity against various human tumor cell lines, suggesting their potential in cancer therapy. For instance, certain tributyltin(IV) complexes have shown notable cytotoxic activity, comparable or superior to traditional chemotherapeutic agents (Basu Baul et al., 2010). Additionally, organotin(IV) compounds have been evaluated for their efficacy against decay fungi, indicating their potential as protective agents in wood preservation (Rahman et al., 2013). The antibacterial activity of organotin(IV) compounds has also been investigated, demonstrating their potential as antibacterial agents (Hadi et al., 2021).

Environmental Impact

The environmental impact of organotin compounds, including those containing allenyltributyltin(IV), is an area of ongoing research. These compounds have been studied for their effects on soil processes such as nitrification and ammonification, revealing that they can influence these important ecological functions at varying concentrations (Kuthubutheen, Wickneswari, & Das, 1989).

Safety and Hazards

Mechanism of Action

Target of Action

Allenyltributyltin(IV) is a chemical compound used in proteomics research

Mode of Action

It is known to facilitate the addition of an unsubstituted propargyl group to glycals through a ferrier type reaction. This reaction is a nucleophilic substitution reaction involving alcohols and unsaturated compounds.

properties

InChI |

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H,2H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHMAFPUBBWUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369317 | |

| Record name | Allenyltributyltin(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53915-69-8 | |

| Record name | Tributyl-1,2-propadien-1-ylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53915-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allenyltributyltin(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, tributyl-1,2-propadien-1-yl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Allenyltributyltin(IV) in the reaction with glycals, and what is the stereochemical outcome?

A1: Allenyltributyltin(IV) acts as a nucleophilic propargylating reagent in its reaction with glycals. [, ] This reaction proceeds through a Ferrier-type mechanism, involving the activation of the glycal by a Lewis acid. The allenyltributyltin(IV) then attacks the activated glycal, leading to the formation of a new carbon-carbon bond and the introduction of a propargyl group. Importantly, this reaction exhibits high stereoselectivity, favoring the formation of α-propargylated glycals. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)